

Comparative Analysis of hERG Channel Inhibition: Tbaj-587 vs. Bedaquiline

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Compound of Interest

Compound Name: *Tbaj-587*

Cat. No.: *B611182*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory effects of the novel anti-tuberculosis agent **Tbaj-587** and the established drug bedaquiline on the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel is a critical off-target effect that can lead to QT interval prolongation and potentially life-threatening cardiac arrhythmias. Understanding the differential hERG liability of these two compounds is crucial for the development of safer anti-tuberculosis therapies.

Executive Summary

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new, effective, and safe treatments. Bedaquiline, a diarylquinoline antibiotic, has been a valuable addition to the therapeutic arsenal against multidrug-resistant tuberculosis. However, its clinical use is associated with a risk of cardiotoxicity due to the inhibition of the hERG potassium channel[1][2]. **Tbaj-587**, a structural analog of bedaquiline, has been developed to retain potent anti-tuberculosis activity while minimizing this cardiac liability[3]. Experimental data demonstrates that **Tbaj-587** exhibits significantly weaker inhibition of the hERG channel compared to bedaquiline, suggesting an improved safety profile.

Quantitative Comparison of hERG Inhibition

The inhibitory potency of **Tbaj-587** and bedaquiline against the hERG channel has been quantified by determining their half-maximal inhibitory concentrations (IC₅₀). A higher IC₅₀ value indicates weaker inhibition.

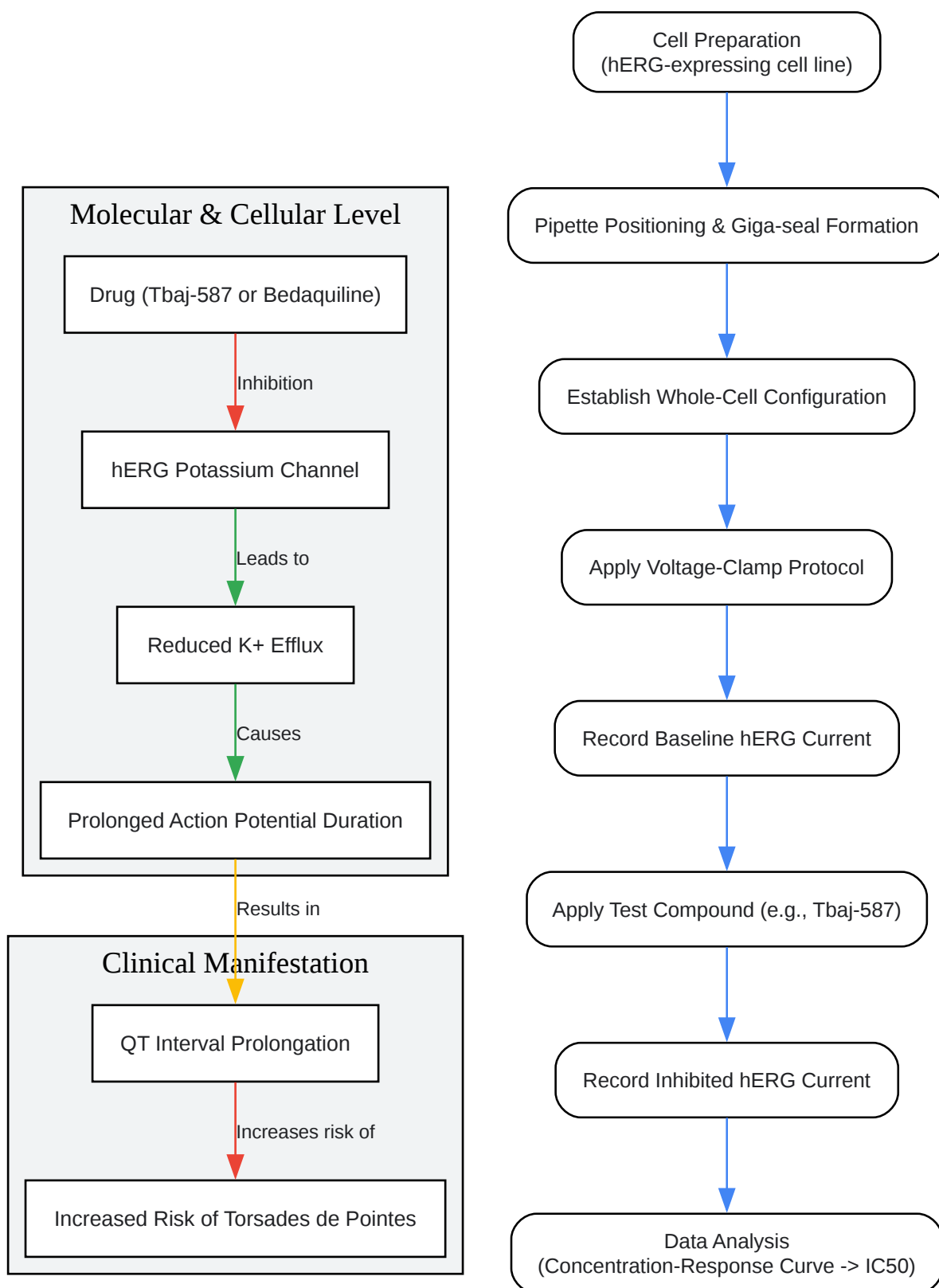
Compound	hERG IC ₅₀ (μM)	Source
Tbaj-587	13	Sutherland HS, et al. Bioorg Med Chem. 2019.[3]
Bedaquiline	1.6	Sutherland HS, et al. Bioorg Med Chem. 2019.[2]

These data clearly indicate that **Tbaj-587** is approximately 8-fold less potent in inhibiting the hERG channel than bedaquiline, signifying a substantially lower potential for causing drug-induced QT prolongation.

Mechanism of hERG Inhibition and Cardiotoxicity

The primary mechanism by which both bedaquiline and **Tbaj-587** are thought to interact with the hERG channel is through direct blockade of the potassium ion pore[2]. The hERG channel is essential for the repolarization phase of the cardiac action potential. By blocking this channel, the outflow of potassium ions from cardiomyocytes is reduced, leading to a prolongation of the action potential duration. On an electrocardiogram (ECG), this is observed as a prolongation of the QT interval. Excessive QT prolongation can create an electrophysiological environment ripe for the development of early afterdepolarizations and, in severe cases, a life-threatening arrhythmia known as Torsades de Pointes.

The following diagram illustrates the causal relationship between hERG channel inhibition and the risk of arrhythmia.



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